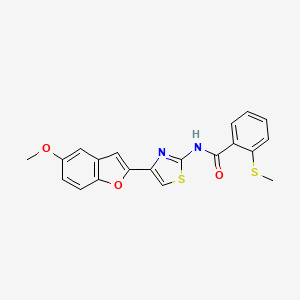
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C20H16N2O3S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(methylthio)benzamide, with the CAS number 946312-48-7, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, based on diverse scientific studies.
Chemical Structure and Properties
- Molecular Formula : C20H14N2O5S
- Molecular Weight : 394.4 g/mol
- Chemical Structure : The compound features a thiazole ring, a methoxybenzofuran moiety, and a methylthio group, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research on related thiazole derivatives indicates their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
Key Findings:
- Mechanism of Action : These compounds bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
- In Vitro Studies : SMART compounds (a class of thiazole derivatives) demonstrated equipotent inhibition of both parental and multidrug-resistant (MDR) cancer cell lines, suggesting effectiveness against drug-resistant tumors .
- In Vivo Efficacy : In animal models (e.g., human prostate and melanoma xenografts), treatment with these compounds resulted in significant tumor growth inhibition without apparent neurotoxicity .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied, revealing their effectiveness against various bacterial strains.
Research Insights:
- Broad Spectrum Activity : Compounds featuring thiazole rings have shown potent activity against both Gram-positive and Gram-negative bacteria .
- Combination Therapies : The efficacy of these compounds is enhanced when used in conjunction with cell-penetrating peptides, indicating a promising strategy for developing hybrid antimicrobials .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial effects, this compound may possess anti-inflammatory properties.
Evidence:
- Inflammation Models : Related compounds have been shown to reduce inflammatory markers in various in vitro models, suggesting potential therapeutic applications in inflammatory diseases.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Induces apoptosis in cancer cells; effective against MDR |
| Antimicrobial | Disruption of bacterial cell function | Potent against multiple bacterial strains |
| Anti-inflammatory | Reduction of inflammatory markers | Potential therapeutic applications in inflammation |
Eigenschaften
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-13-7-8-16-12(9-13)10-17(25-16)15-11-27-20(21-15)22-19(23)14-5-3-4-6-18(14)26-2/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKMJOATONBERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














